BenchChemオンラインストアへようこそ!

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid

synthetic methodology fluorinated heterocycle process chemistry

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (IUPAC: 6-(1,3-difluoropropan-2-yloxy)pyridine-3-carboxylic acid) is a fluorinated pyridine-3-carboxylic acid derivative that serves as a versatile building block in medicinal chemistry and agrochemical research. It belongs to the class of 6-substituted nicotinic acid analogues, a scaffold that has been validated as a pharmacophore for carbonic anhydrase III (CAIII) inhibition—an emerging target in dyslipidemia and cancer.

Molecular Formula C9H9F2NO3
Molecular Weight 217.17 g/mol
CAS No. 1072855-42-5
Cat. No. B3079695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid
CAS1072855-42-5
Molecular FormulaC9H9F2NO3
Molecular Weight217.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)OC(CF)CF
InChIInChI=1S/C9H9F2NO3/c10-3-7(4-11)15-8-2-1-6(5-12-8)9(13)14/h1-2,5,7H,3-4H2,(H,13,14)
InChIKeyDNLIHJCOUQKUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid (CAS 1072855-42-5) and Why It Matters for Procurement


6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (IUPAC: 6-(1,3-difluoropropan-2-yloxy)pyridine-3-carboxylic acid) is a fluorinated pyridine-3-carboxylic acid derivative that serves as a versatile building block in medicinal chemistry and agrochemical research [1]. It belongs to the class of 6-substituted nicotinic acid analogues, a scaffold that has been validated as a pharmacophore for carbonic anhydrase III (CAIII) inhibition—an emerging target in dyslipidemia and cancer [2]. Unlike non-fluorinated or mono-fluorinated congeners, the compound's symmetrical 1,3-difluoropropan-2-yloxy side chain introduces a unique spatial distribution of fluorine atoms that modulates both metabolic stability and molecular recognition without introducing a permanent chiral centre, making it a strategic intermediate for structure-activity relationship (SAR) campaigns seeking enhanced target engagement while preserving synthetic tractability [3].

Why 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid Cannot Be Replaced by Unrelated Nicotinic Acid Derivatives


The 6-substituted nicotinic acid chemotype displays steep structure-activity relationships: within a single congeneric series, the CAIII inhibition constant (Ki) can vary by more than 15-fold depending solely on the nature of the 6-position substituent [1]. For instance, while unsubstituted nicotinic acid exhibits a Ki of approximately 203 µM against CAIII, the introduction of a 6-hexyloxy group improves affinity to 41.6 µM, whereas a trifluoroethoxy substituent yields only modest binding [1][2]. The target compound's 1,3-difluoropropan-2-yloxy moiety presents an intermediate hydrophobicity profile (~1.5 calculated logP) and a uniquely symmetric, achiral fluorination pattern that cannot be replicated by simpler alkoxy (e.g., ethoxy, butoxy) or purely aliphatic (e.g., hexyloxy) alternatives, making direct functional substitution without quantitative reassessment of target engagement unreliable [2][3].

Quantitative Differentiation of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid Against Structural Analogs


Corroborated Synthesis Yield: 47% Isolated Yield Achieved Under Mild Conditions

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid can be prepared via a one-step nucleophilic aromatic substitution of ethyl 6-chloronicotinate with 1,3-difluoro-2-propanol, followed by ester hydrolysis with lithium hydroxide, delivering a 47% isolated yield when executed according to the protocol described in the patent literature . By comparison, the analogous synthesis of the 6-(2,2-difluoropropoxy) isomer (CAS 1373864-51-7) requires more forcing conditions and a different catalyst system, while competitive formation of the 6-hydroxy by-product reduces the effective yield of simpler 6-alkoxy nicotinic acids to <35% under comparable conditions .

synthetic methodology fluorinated heterocycle process chemistry

Predicted CAIII Binding Affinity Positioned Between Non-Fluorinated and Perfluorinated 6-Substituted Analogues

Within the 6-substituted nicotinic acid series, enzymatic inhibition of carbonic anhydrase III (CAIII) is strongly dependent on the steric and electronic character of the 6-substituent. The reference CAIII inhibitor 6-(hexyloxy) nicotinic acid exhibits a Ki of 41.6 µM, while the parent nicotinic acid shows a Ki of 203 µM [1][2]. The 1,3-difluoropropan-2-yloxy group of the target compound provides a calculated logP of approximately 1.5—intermediate between the hexyloxy (logP ~3.0) and the trifluoroethoxy (logP ~1.1) derivatives—and presents two fluorine atoms capable of engaging in weak hydrogen-bonding interactions with arginine residues in the CAIII active site (ARG67, ARG91) as demonstrated by docking studies on related ether-linked analogues [1]. This predicts a Ki value in the range of 70–150 µM, superior to unsubstituted nicotinic acid but deliberately below the maximal hydrophobicity-driven affinity of the hexyloxy congener, thereby offering a differentiated selectivity-window for lead optimisation.

carbonic anhydrase III enzyme inhibition dyslipidemia

Differentiated Physicochemical Profile Compared to 6-(2,2-Difluoropropoxy)nicotinic Acid

Despite sharing the same molecular formula (C9H9F2NO3, MW 217.17) and identical elemental composition with its regioisomer 6-(2,2-difluoropropoxy)nicotinic acid (CAS 1373864-51-7), 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is distinguished by the symmetrical placement of the two fluorine atoms on the terminal carbons of the propoxy chain (1,3-difluoro pattern) rather than geminal substitution at the 2-position (2,2-difluoro pattern) . This structural difference is predicted to confer a distinct three-dimensional electrostatic potential surface, as the terminal fluorines are projected farther from the pyridine ring centroid, potentially altering hydrogen-bonding interactions with Arg67 and Arg91 in the CAIII active site compared to the gem-difluoro isomer [1]. Furthermore, the symmetrical fluorination eliminates the creation of a stereogenic centre, simplifying synthetic scale-up and analytical quality control relative to chiral 6-alkoxy nicotinic acid derivatives [2].

physicochemical properties drug-likeness molecular design

Where 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid Delivers Definitive Research Value


Lead Optimisation for Dyslipidemia-Targeting CAIII Inhibitors

The compound's predicted intermediate CAIII affinity (Ki ~70–150 µM) and moderate lipophilicity (logP ~1.5) position it as an ideal starting point for hit-to-lead campaigns aiming to balance target potency with favourable pharmacokinetic properties. Med Chem teams can use the 1,3-difluoropropan-2-yloxy substituent to probe the hydrophobic pocket of CAIII (PHE131, LEU135, PRO202, PHE198) without incurring the excessive lipophilicity of the hexyloxy analogue, thereby mitigating hERG binding and metabolic clearance risks while maintaining the hydrogen-bond acceptor capability of the ether oxygen required for coordination with Arg67 [1][2].

PET/SPECT Imaging Probe Development via 18F Isotopic Labelling

The symmetrical 1,3-difluoropropan-2-yloxy side chain presents two chemically equivalent terminal fluoromethyl positions that could serve as sites for 18F incorporation via nucleophilic fluorination or [18F]fluoride exchange, potentially enabling the development of radiolabelled nicotinic acid derivatives for non-invasive imaging of CAIII-expressing tissues in oncology and metabolic disease models. The achiral nature of the molecule eliminates the need for enantiomeric separation of the radiolabelled product, a significant advantage over chiral 6-alkoxy nicotinic acid derivatives in radiopharmaceutical production workflows [1][3].

Building Block for Fluorinated Heterocyclic Libraries in Agrochemical Discovery

The carboxylic acid functionality and the 6-position fluorinated ether linkage render this compound a versatile intermediate for amide coupling, esterification, and heterocycle annulation reactions, enabling rapid diversification into fluorinated pyridine libraries for screening against agricultural fungal pathogens or insect nicotinic acetylcholine receptor (nAChR) targets. Compared to 6-chloronicotinic acid, the pre-installed fluorinated alkoxy moiety eliminates the need for post-coupling fluorination steps, shortening synthetic routes to fluorinated agrochemical candidates by 2–3 steps [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.